Product packaging for 1-Ethyl-hexahydro-pyrimidine(Cat. No.:)

1-Ethyl-hexahydro-pyrimidine

Cat. No.: B8675923
M. Wt: 114.19 g/mol
InChI Key: VEXOHKFLDITJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-hexahydro-pyrimidine (C6H14N2) is a saturated pyrimidine derivative featuring an ethyl substituent on a nitrogen atom of the hexahydropyrimidine ring. This alkylation alters the properties of the core pyrimidine structure, a heterocyclic aromatic organic compound similar to pyridine that is fundamental to biology and medicinal chemistry . Pyrimidine and its diverse derivatives are of significant research interest due to their wide range of pharmacological properties. The core pyrimidine structure is an integral part of DNA and RNA, and its derivatives are explored as potential therapeutic agents . Alkylated pyrimidine scaffolds, in particular, have demonstrated considerable potential in antimicrobial research. Novel N-1 and C5 alkyl-substituted pyrimidine analogs have been synthesized and screened for in vitro antimicrobial activity against pathogenic bacteria, showing promise in the search for new anti-infective agents . The hexahydro- (or fully saturated) form of the pyrimidine ring, as found in this compound, offers a different geometric and electronic profile compared to its aromatic counterpart, which can be exploited in drug discovery and chemical synthesis. Researchers may utilize this compound as a key synthetic intermediate or building block for developing more complex molecules, or as a standard in analytical studies. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, referencing its relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B8675923 1-Ethyl-hexahydro-pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-ethyl-1,3-diazinane

InChI

InChI=1S/C6H14N2/c1-2-8-5-3-4-7-6-8/h7H,2-6H2,1H3

InChI Key

VEXOHKFLDITJDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCNC1

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl Hexahydro Pyrimidine and Its Derivatives

Classical Synthetic Routes

Classical synthetic routes for 1-Ethyl-hexahydro-pyrimidine and its analogs have been well-established, providing a robust foundation for the preparation of these heterocyclic systems. These methods are characterized by their reliability and the wide availability of starting materials.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of hexahydropyrimidines. wisdomlib.org This approach typically involves the reaction of a 1,3-diamine with an aldehyde or ketone. acs.org In the specific case of this compound, the reaction would involve N-ethyl-1,3-propanediamine and formaldehyde (B43269). The reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the hexahydropyrimidine (B1621009) ring.

The general mechanism for the formation of a 2-substituted hexahydropyrimidine via cyclocondensation is depicted below:

Step 1: Formation of a carbinolamine intermediate from the reaction of the primary amine with the carbonyl compound. Step 2: Dehydration of the carbinolamine to form a Schiff base (imine). Step 3: Intramolecular nucleophilic attack of the second amino group on the imine carbon. Step 4: Proton transfer to yield the final hexahydropyrimidine product.

The versatility of this method allows for the synthesis of a wide array of derivatives by varying the substituents on both the diamine and the carbonyl compound. For instance, the use of different aldehydes or ketones leads to diverse substitutions at the 2-position of the hexahydropyrimidine ring.

Alkylation of Hexahydropyrimidine Core

The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the hexahydropyrimidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation. Studies have shown that the regioselectivity of N-alkylation can be influenced by steric and electronic factors, with a preference for the formation of the less sterically hindered product. acs.org

Reactant 1Reactant 2ProductReference
HexahydropyrimidineEthyl IodideThis compound acs.org
4-Aryl-hexahydro-pyrimidin-1,3-dione1,4-Dibromobutane2-(4-Bromobutyl)-4-aryl-hexahydro-pyrimidin-1,3-dione nih.gov
4,6-Dichloro-5-methoxypyrimidineAmines4,6-Diamino-5-methoxypyrimidine nih.gov

Multicomponent Reactions (MCRs) for Hexahydropyrimidine Analogs

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.govnih.gov The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can be subsequently reduced to hexahydropyrimidines. mdpi.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). mdpi.compjoes.com

While the classical Biginelli reaction yields dihydropyrimidines, modifications of this approach can lead to hexahydropyrimidine derivatives. For instance, the use of 1,3-diamines in place of urea, along with an aldehyde and a suitable third component, can directly afford hexahydropyrimidine analogs in a single step. The primary advantages of MCRs include simplified experimental procedures, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Reaction NameReactantsProduct TypeReference
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone mdpi.com
Mannich ReactionFormaldehyde, Amino Acid Ester Hydrochlorides, β-DiketonesDifluoroacetyl hexahydropyrimidine derivatives researchgate.net
Povarov ReactionAniline compounds, Phenylalanine/Aspartate derivativesQuinolines nih.gov

Reductive Amination and Cyclization Strategies

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. nih.govyoutube.com This strategy can be ingeniously applied to the synthesis of hexahydropyrimidines. A typical approach involves the reaction of a dicarbonyl compound with a primary amine, followed by in-situ reduction of the resulting imine intermediates and subsequent cyclization.

Alternatively, a precursor containing both an amino and a carbonyl group, separated by a suitable linker, can undergo intramolecular reductive amination to form the cyclic hexahydropyrimidine ring. The choice of reducing agent is critical in these reactions, with common reagents including sodium borohydride (B1222165) and sodium cyanoborohydride. This methodology offers a high degree of control over the stereochemistry of the final product, particularly when chiral starting materials or catalysts are employed. A notable application is the synthesis of 5-hydroxypiperidinone-derived N,N-acetals through an unprecedented reductive amination of a nitrile group. ru.nl

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. rasayanjournal.co.innih.gov These modern approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. foliamedica.bgresearchgate.netmdpi.com

In the context of hexahydropyrimidine synthesis, microwave irradiation has been successfully applied to the Biginelli condensation reaction to produce tetrahydropyrimidine (B8763341) derivatives, which are precursors to hexahydropyrimidines. foliamedica.bgsemanticscholar.org The reaction of an aldehyde, a β-ketoester, and urea or a urea derivative under microwave irradiation proceeds much more rapidly and efficiently compared to conventional heating methods. This technique is a prime example of a green chemistry approach, as it often leads to a reduction in solvent usage and energy consumption. pjoes.comrasayanjournal.co.innih.gov

ReactantsProductReaction Time (Microwave)Reaction Time (Conventional)Reference
1,3,4-Oxadiazole based aldehyde, Substituted acetoacetanilide, N,N'-dimethyl ureaTetrahydropyrimidine derivativesNot specifiedNot specified foliamedica.bg
5-Thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, ThioureaThiazolo[5,4-d]pyrimidines5 minutesNot specified researchgate.net
Substituted dibenzalacetones, Phenylhydrazines/Hydrazine/SemicarbazideDihydro-pyrazoles30 minutesNot specified mdpi.com

Ultrasonic-Assisted Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering significant advantages in the preparation of heterocyclic compounds like pyrimidines. nih.govdoaj.org The application of ultrasonic waves can accelerate reactions through acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon generates localized hot spots with high temperatures and pressures, leading to enhanced mass transfer and reaction rates. nih.gov

In the context of hexahydropyrimidine synthesis, ultrasound assistance can lead to remarkably shorter reaction times and higher product yields compared to conventional heating methods. researchgate.net For instance, multicomponent reactions (MCRs), which are commonly employed for constructing the pyrimidine (B1678525) core, can be significantly expedited under ultrasonic irradiation. nih.gov This green chemistry approach often allows for milder reaction conditions and can reduce the need for catalysts. researchgate.net The efficiency of ultrasonic-assisted synthesis is evident in the substantial reduction in reaction times, often from hours to minutes, while achieving comparable or even superior yields. nih.govresearchgate.net

Table 1: Comparison of Ultrasonic-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

MethodReaction TimeYieldReference
Ultrasonic-AssistedMinutesHigh nih.gov
Conventional HeatingHoursModerate to High nih.gov

Catalyst-Free and Solvent-Free Conditions

In line with the principles of green chemistry, the development of catalyst-free and solvent-free synthetic methods has garnered considerable attention. academie-sciences.frmdpi.com These approaches aim to reduce the environmental footprint of chemical processes by eliminating the need for potentially toxic catalysts and volatile organic solvents. academie-sciences.frmdpi.com

The synthesis of pyrimidine derivatives has been successfully demonstrated under these eco-friendly conditions, often involving the simple mixing or grinding of reactants. academie-sciences.frresearchgate.net These solvent-free reactions can lead to high efficiency, selectivity, and straightforward product isolation. academie-sciences.fr The absence of a solvent not only simplifies the workup procedure but also minimizes waste generation. mdpi.com Multicomponent reactions are particularly well-suited for solvent-free conditions, offering a direct and atom-economical route to complex molecules from simple starting materials in a single step. academie-sciences.fr

Catalysis in Hexahydropyrimidine Synthesis (e.g., Lewis Acid Catalysis, Organocatalysis)

Catalysis plays a pivotal role in the synthesis of hexahydropyrimidines, enabling efficient and selective transformations. Both Lewis acid and organocatalysis have been effectively employed to facilitate the key bond-forming steps in the construction of the pyrimidine ring.

Lewis Acid Catalysis: Lewis acids, such as metal salts (e.g., aluminum chloride, zinc chloride), function by activating electrophilic partners in the reaction. nih.govyoutube.com In the synthesis of hexahydropyrimidines, a Lewis acid can coordinate to a carbonyl group, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by an amine. youtube.com This activation is crucial for the initial imine formation. Chiral Lewis acids can be employed to achieve enantioselective synthesis, which is of significant importance in medicinal chemistry. youtube.comrsc.org The catalytic cycle involves the coordination of the Lewis acid to the electrophile, subsequent nucleophilic attack, and finally, dissociation of the catalyst from the product to allow for catalyst turnover. youtube.com

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of hexahydropyrimidine synthesis, chiral organocatalysts can be used to control the stereochemical outcome of the reaction. For example, bifunctional catalysts that possess both a Lewis acidic and a Lewis basic site can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and enantioselective transformations. nih.gov

Flow Chemistry Applications in Hexahydropyrimidine Synthesis

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing and is increasingly being adopted in pharmaceutical and fine chemical manufacturing. amt.ukaurigeneservices.com This technology involves the continuous pumping of reactants through a reactor, providing precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.com

The application of flow chemistry to the synthesis of hexahydropyrimidines presents several advantages:

Enhanced Safety: The small reactor volumes inherent to flow systems allow for the safe handling of hazardous reagents and exothermic reactions. amt.uknih.gov

Improved Control and Reproducibility: Precise control over reaction conditions leads to higher product purity and consistency between batches. aurigeneservices.com

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up a batch reactor. amt.uk

Integration of Multiple Steps: Flow chemistry enables the telescoping of multiple reaction steps into a single continuous process, eliminating the need for the isolation and purification of intermediates. mdpi.com

Mechanistic Investigations of this compound Formation

The formation of this compound typically proceeds through a sequence of well-established reaction steps, primarily involving imine formation followed by an intramolecular cyclization.

Imine Formation Pathways

The initial and crucial step in the synthesis of hexahydropyrimidines is the formation of an imine. This reaction occurs between a primary amine and a carbonyl compound (an aldehyde or a ketone). rsc.org The generally accepted mechanism for imine formation involves two key stages:

Nucleophilic Addition: The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. rsc.orgresearchgate.net

Dehydration: The carbinolamine intermediate is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the imine. rsc.org This step is often the rate-determining step and can be facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group. researchgate.net

Intramolecular Cyclization Steps

Following the formation of the imine, the next key step is an intramolecular cyclization to form the six-membered hexahydropyrimidine ring. nih.gov This process involves the nucleophilic attack of a suitably positioned amine group within the same molecule onto the electrophilic carbon of the imine or a related functional group.

The facility of this cyclization is dependent on several factors, including the length and flexibility of the linker connecting the nucleophilic amine and the electrophilic center. The formation of a six-membered ring is generally thermodynamically and kinetically favorable. The cyclization can be promoted by catalysts that can activate either the nucleophile or the electrophile. The final step in the sequence is typically a proton transfer to yield the neutral hexahydropyrimidine product.

Michael Addition Sequences

The Michael addition, or conjugate addition, is a versatile carbon-carbon or carbon-heteroatom bond-forming reaction. It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. wikipedia.org This reaction is fundamental in organic synthesis for building molecular complexity in a controlled manner. nih.gov

In the context of synthesizing precursors for this compound, a Michael addition sequence can be strategically employed. Although the direct synthesis via Michael addition to form the ring is less common than condensation methods, the reaction is crucial for preparing the substituted 1,3-diamine backbone. A hypothetical pathway could involve the reaction of ethylamine (B1201723) (the Michael donor) with an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). This reaction would form a β-aminonitrile intermediate. Subsequent reduction of the nitrile group to a primary amine would yield N-ethyl-1,3-propanediamine, the direct precursor required for cyclization with formaldehyde to produce this compound.

The general mechanism for the Michael addition involves the formation of a resonance-stabilized enolate or other carbanion from the Michael donor, which then attacks the β-carbon of the Michael acceptor. wikipedia.org For amine additions, the amine itself acts as the nucleophile. The reaction is often catalyzed by base or, in some cases, acid. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the addition. researchgate.net

Table 1: Michael Reaction Donors and Acceptors for Precursor Synthesis

Michael Donor Michael Acceptor Potential Intermediate Product
Ethylamine Acrylonitrile 3-(Ethylamino)propanenitrile
Ethylamine Ethyl acrylate Ethyl 3-(ethylamino)propanoate

Role of Intermediates in Reaction Pathways

In the synthesis of hexahydropyrimidines, several key intermediates can be identified. For instance, in the classic condensation pathway between N-ethyl-1,3-propanediamine and formaldehyde, the reaction likely proceeds through a hemiaminal intermediate, formed by the nucleophilic attack of one of the amine nitrogens on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive iminium ion intermediate. The subsequent intramolecular attack by the second nitrogen atom of the diamine onto the iminium ion accomplishes the ring closure. researchgate.net

In a proposed Michael addition sequence, the initial adduct formed is a key intermediate. For example, the addition of ethylamine to acrylonitrile generates an enolate intermediate which is rapidly protonated to yield the stable 3-(ethylamino)propanenitrile. This aminonitrile is a stable, isolable intermediate that requires further chemical transformation (i.e., reduction) before the final cyclization step. The stabilization of anionic intermediates during conjugate additions is a critical factor, often facilitated by the electron-withdrawing nature of the acceptor group. nsf.gov

Table 2: Key Intermediates in Hexahydropyrimidine Synthesis Pathways

Synthetic Pathway Reactants Key Intermediate(s) Role of Intermediate
Condensation N-Ethyl-1,3-propanediamine, Formaldehyde Hemiaminal, Iminium cation Enables intramolecular cyclization

Enantioselective and Diastereoselective Synthesis

The synthesis of chiral molecules with a high degree of stereochemical purity is a major goal in modern organic chemistry, particularly for pharmaceutical applications. Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other, while diastereoselective synthesis targets the preferential formation of one diastereomer. pharmaguideline.com When applied to the this compound framework, these strategies can be used to control the stereochemistry at the C2 position if a non-symmetrical carbonyl is used for cyclization, or at other positions on the ring if substituted diamine precursors are employed.

Chiral Auxiliaries and Catalysts in this compound Synthesis

Achieving enantioselectivity often relies on the use of chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chiral moiety that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. nih.gov Chiral catalysts, on the other hand, are chiral substances that can control the stereochemistry of a reaction without being consumed. These include organocatalysts, chiral metal complexes, and enzymes. nih.gov

In the synthesis of chiral hexahydropyrimidine derivatives, a chiral catalyst could be used to control the stereoselectivity of the cyclization step. For example, a chiral Brønsted acid catalyst could protonate the carbonyl group of an aldehyde, creating a chiral environment that directs the nucleophilic attack of the diamine from a specific face, leading to an enantiomerically enriched product. Similarly, chiral ligands can be coordinated to metal catalysts to achieve high enantioselectivity in reactions that form the substituted diamine backbone. nih.govrsc.org Chiral thiourea derivatives are notable organocatalysts that activate substrates through hydrogen bonding and have been applied in various stereoselective syntheses. mdpi.com

Table 3: Examples of Chiral Catalysts and Auxiliaries in Asymmetric Synthesis

Catalyst/Auxiliary Type Specific Example Typical Application
Chiral Auxiliary Evans Oxazolidinone Asymmetric alkylations, aldol (B89426) reactions
Organocatalyst Proline Asymmetric Michael and Mannich reactions
Chiral Ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) Rhodium- or Ruthenium-catalyzed asymmetric hydrogenations and allylations

Asymmetric Induction in Hexahydropyrimidine Formation

Asymmetric induction describes the process by which a chiral feature in a molecule influences the creation of a new chiral center, resulting in an unequal formation of stereoisomers. pharmaguideline.com This can be achieved through several strategies in the context of hexahydropyrimidine synthesis.

One approach is substrate-controlled synthesis, where a chiral starting material is used. For instance, if a chiral, enantiomerically pure 1,3-diamine (e.g., derived from a chiral amino acid) is used as the precursor, the inherent chirality of the diamine can direct the stereochemical outcome of the cyclization reaction, leading to a diastereomerically enriched hexahydropyrimidine.

Alternatively, reagent-controlled synthesis involves using a chiral reagent or catalyst to differentiate between enantiotopic faces or groups of an achiral substrate. Asymmetric hydrogenation using a chiral catalyst like a Rhodium-BINAP complex is a classic example used to create chiral centers with high enantioselectivity. pharmaguideline.com An organocatalytic intramolecular Michael reaction could also be envisioned to form a chiral cyclic system with high stereoselectivity. rsc.org While specific examples for this compound are not prominent in the literature, these established principles of asymmetric induction are broadly applicable to the synthesis of chiral heterocyclic compounds.

Table 4: Strategies for Asymmetric Induction

Induction Strategy Description Hypothetical Application to Hexahydropyrimidine
Substrate Control A chiral center in the starting material directs the formation of a new stereocenter. Using an enantiopure substituted N-ethyl-1,3-propanediamine to form a diastereomerically pure product.
Auxiliary Control A removable chiral group attached to the substrate guides the stereochemistry. Attaching a chiral auxiliary to a precursor to direct a Michael addition, followed by removal.
Reagent Control A chiral reagent (stoichiometric) transfers its stereochemical information. Using a chiral reducing agent to create a stereocenter in the diamine backbone.

Resolution of Racemic this compound Derivatives

When a chiral compound is synthesized without the use of stereoselective methods, it is typically formed as a racemic mixture—a 50:50 mixture of both enantiomers. libretexts.org The process of separating these enantiomers is called chiral resolution. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard techniques like distillation or simple crystallization. libretexts.org

The most common method for resolving a racemic base like this compound is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts (e.g., (R)-base-(+)-acid and (S)-base-(+)-acid). Diastereomers have different physical properties, including solubility. This difference allows them to be separated by fractional crystallization. libretexts.orgwikipedia.org Once a diastereomeric salt has been isolated and purified, the enantiomerically pure amine can be recovered by treatment with a strong base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org An alternative to chemical resolution is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times. nih.gov

Table 5: Common Chiral Resolving Agents for Amines

Resolving Agent Acidity Source
(+)-Tartaric Acid Dicarboxylic Acid Natural (Grapes)
(-)-Mandelic Acid α-Hydroxy Carboxylic Acid Synthetic
(+)-Camphor-10-sulfonic acid Sulfonic Acid Natural (Camphor)

Advanced Spectroscopic Characterization Techniques for 1 Ethyl Hexahydro Pyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and conformational analysis of 1-Ethyl-hexahydro-pyrimidine. By examining the magnetic properties of atomic nuclei, various NMR experiments can map out the complete bonding framework and spatial arrangement of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the ethyl group and the hexahydropyrimidine (B1621009) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The protons on the heterocyclic ring at positions 4, 5, and 6 (H-4, H-5, H-6) will appear as multiplets, with their chemical shifts and multiplicities influenced by the ring's conformation. researchgate.net The methylene protons at the 2-position (H-2), situated between the two nitrogen atoms, are expected to appear as a distinct singlet. researchgate.net

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are anticipated: one for the methyl and one for the methylene carbon of the ethyl group, and three for the carbons of the hexahydropyrimidine ring at the C2, C4/C6, and C5 positions. The chemical shifts are indicative of the electronic environment; for instance, the C2 carbon, being bonded to two nitrogen atoms, would be the most deshielded (highest chemical shift) among the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data are estimated based on typical values for N-alkylated hexahydropyrimidines and related heterocyclic systems. Actual values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N-CH₂-CH₃~2.5 (quartet)~45.0
N-CH₂-CH₃~1.1 (triplet)~12.0
C2-H₂~3.8 (singlet)~75.0
C4/C6-H₂~2.6 (triplet or multiplet)~50.0
C5-H₂~1.7 (quintet or multiplet)~25.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. wikipedia.orgemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group. Within the ring, it would reveal correlations between the protons on C4 and C5, and between C5 and C6, confirming their connectivity. emerypharma.com

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons they are attached to. libretexts.org This allows for the direct assignment of a carbon signal based on the assignment of its attached proton(s), and vice-versa.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, -90, and -135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum, for example, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, which is useful for confirming carbon types.

Table 2: Expected 2D NMR Correlations for this compound

Technique Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹H (2-3 bonds) N-CH₂ ↔ -CH₃; H-4 ↔ H-5; H-5 ↔ H-6
HMBC ¹H ↔ ¹³C (2-3 bonds) N-CH₂ ↔ C4/C6; N-CH₂ ↔ N-CH₂-CH₃; H-4 ↔ C2, C5, C6

| HSQC | ¹H ↔ ¹³C (1 bond) | N-CH₂ ↔ N-CH₂; -CH₃ ↔ -CH₃; C2-H ↔ C2; C4/C6-H ↔ C4/C6; C5-H ↔ C5 |

The hexahydropyrimidine ring is not planar and, like cyclohexane, exists in a dynamic equilibrium of chair-like conformations. researchgate.net The position of the N-ethyl substituent (axial vs. equatorial) significantly influences the chemical shifts of the ring protons. auremn.org.br

In azaheterocycles, axial protons on carbons adjacent (β) to a nitrogen atom often resonate at a higher frequency (further downfield) than their equatorial counterparts due to anisotropic effects of the nitrogen lone pair. researchgate.net By analyzing the precise chemical shifts and the magnitude of the coupling constants (J-values) between adjacent protons, the predominant conformation can be determined. A large coupling constant between two vicinal protons (e.g., H-4ax and H-5ax) is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation. nih.gov

To support experimental findings, computational methods are employed to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT), is a powerful tool for this purpose. nih.govresearchgate.net

The process involves:

Generating plausible conformations (e.g., chair with equatorial ethyl, chair with axial ethyl) of this compound.

Optimizing the geometry of each conformer using DFT calculations.

Calculating the NMR shielding tensors for each optimized structure using the GIAO/DFT method.

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

If multiple conformations contribute significantly at room temperature, a Boltzmann-weighted average of their predicted spectra is calculated. nih.gov

By comparing the computationally predicted spectrum with the experimental data, assignments can be confidently verified, and the most probable solution-state conformation can be identified. github.io

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and the molecular "fingerprint" of a compound by probing its molecular vibrations.

The vibrational spectrum of this compound is characterized by modes originating from the ethyl group and the heterocyclic ring. The hexahydropyrimidine ring gives rise to a complex series of absorptions.

Key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from both the ethyl group and the ring methylenes typically appear in the 2850-3000 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds within the ring are expected in the 1000-1250 cm⁻¹ region.

CH₂ Scissoring: The bending (scissoring) vibration of the CH₂ groups is characteristically found around 1450-1470 cm⁻¹.

Ring Vibrations: The entire ring can undergo "breathing" and other skeletal vibrations, which occur in the fingerprint region (below 1500 cm⁻¹) and are highly characteristic of the specific molecule. mdpi.com

Table 3: General Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and based on typical ranges for aliphatic amines and heterocyclic systems.

Vibrational Mode Typical Frequency Range (cm⁻¹)
C-H Stretch (aliphatic)2850 - 3000
CH₂ Scissor (bending)1450 - 1470
C-N Stretch1000 - 1250
CH₂ Rocking / Wagging750 - 1000

Identification of Functional Groups and Substituent Effects

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the spectrum is expected to be dominated by absorptions arising from the C-H, C-N, and C-C bonds within the ethyl group and the hexahydropyrimidine ring.

The key vibrational modes anticipated for this compound include:

C-H Stretching: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, characteristic of the sp³-hybridized C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the ethyl substituent and the cyclic backbone.

C-H Bending: Scissoring and rocking vibrations for the CH₂ and CH₃ groups typically appear in the 1350-1470 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds in aliphatic amines give rise to medium to weak bands in the 1020-1250 cm⁻¹ region. These are crucial for confirming the integrity of the hexahydropyrimidine ring structure.

Ring Vibrations: The hexahydropyrimidine ring itself will have characteristic "fingerprint" vibrations below 1500 cm⁻¹, though specific assignments can be complex.

The ethyl group at the N1 position influences the electronic distribution and vibrational frequencies of the ring. This substituent effect can be observed through slight shifts in the C-N stretching frequencies compared to an unsubstituted or differently substituted hexahydropyrimidine.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (CH₂, CH₃)2850-3000Strong
C-H BendAlkyl (CH₂, CH₃)1350-1470Medium
C-N StretchAliphatic Amine1020-1250Medium-Weak

Computational Vibrational Spectroscopy (DFT)

To complement experimental IR data and provide a more profound understanding of the vibrational modes, computational methods such as Density Functional Theory (DFT) are employed. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. For this compound, a typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p).

The process involves finding the minimum energy conformation of the molecule and then calculating the second derivatives of the energy with respect to the atomic coordinates to determine the vibrational frequencies. The resulting theoretical spectrum can be compared with the experimental FT-IR spectrum. This comparison aids in the definitive assignment of complex vibrational bands, particularly in the fingerprint region, and helps to correlate specific structural features with the observed spectral data. For instance, DFT can distinguish between the various C-H and C-N stretching and bending modes within the molecule and confirm the conformational state of the ring system.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and structure. For this compound (C₆H₁₄N₂), the molecular weight is 114.19 g/mol .

According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The electron ionization (EI) mass spectrum is therefore expected to show a molecular ion peak (M⁺) at an m/z of 114. As a cyclic aliphatic amine, this peak is expected to be discernible.

The fragmentation of the molecular ion provides structural clues. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. For this compound, several key fragmentation patterns are predicted:

Loss of an Ethyl Radical (α-cleavage): Cleavage of the N-ethyl bond is a highly probable fragmentation pathway, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a stable iminium ion fragment at m/z 85. The loss of the largest alkyl group is often the preferred pathway.

Loss of a Hydrogen Atom: A peak at m/z 113 ([M-1]⁺) is common for amines, resulting from the loss of a hydrogen atom from a carbon adjacent to a nitrogen.

Ring Cleavage: The hexahydropyrimidine ring can undergo fragmentation. A common pathway for cyclic amines involves cleavage of the β-bond to the nitrogen, followed by further fragmentation. This can lead to a variety of smaller charged fragments.

m/z ValueProposed Fragment IonFragmentation Pathway
114[C₆H₁₄N₂]⁺Molecular Ion (M⁺)
113[C₆H₁₃N₂]⁺Loss of H•
85[C₄H₉N₂]⁺α-Cleavage (Loss of •C₂H₅)
56[C₃H₆N]⁺Ring Cleavage Fragment

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles within the molecule.

For this compound, an SCXRD analysis would require the growth of a suitable single crystal. The resulting structural data would unequivocally confirm the molecular connectivity and provide detailed insight into its solid-state conformation. It would be expected to reveal that the hexahydropyrimidine ring adopts a stable chair conformation, which minimizes steric strain. The analysis would also determine the precise orientation of the ethyl group, specifying whether it occupies an axial or equatorial position on the nitrogen atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement.

Computational and Theoretical Studies of 1 Ethyl Hexahydro Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecular systems. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) has become a primary method for studying heterocyclic compounds due to its balance of accuracy and computational cost. DFT calculations are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

In studies of hexahydropyrimidine (B1621009) derivatives, such as ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C), the B3LYP functional combined with the 6-311++G(d,p) basis set is commonly used to optimize the molecular geometry in both gas and solvent phases. nih.gov The optimized structural parameters, including bond lengths and angles, are then often compared with experimental data from X-ray crystallography for validation. nih.govscispace.com For instance, in a study on 2,2-di(pyridin-2-yl)hexahydropyrimidine, the hexahydropyrimidine ring was found to adopt a stable chair conformation. scispace.com DFT calculations can accurately predict these parameters, providing confidence in the theoretical model. scispace.com The choice of the functional and basis set, like B3LYP/6-311G(d,p), is crucial for achieving results that are in good agreement with experimental findings. jyu.firsc.org These calculations confirm that DFT is a reliable tool for predicting the geometric and electronic properties of complex heterocyclic systems. nih.gov

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Hexahydropyrimidine Derivative (2,2-di(pyridin-2-yl)hexahydropyrimidine) Data sourced from a study using DFT/B3LYP/3-21G level of theory. scispace.com

ParameterBond/AngleCalculated ValueExperimental Value (X-ray)
Bond Length (Å) C-N11.4641.477
C-N21.4641.477
C-CPy11.5461.540
C-CPy21.5301.540
Bond Angle (°) N1-C-N2110.82110.35
CPy1-C-CPy2106.98109.61
N1-C-CPy1107.52109.32
N2-C-CPy2109.52109.22

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are also employed, although they are often more computationally demanding than DFT. nih.gov These methods are valuable for providing benchmark data. For example, in a study of a trifluoromethyl-stabilized hexahydropyrimidine, ab initio calculations at the HF/3-21G level were used to investigate the conformational features and confirm the relative stereochemistry of the molecule. semanticscholar.org

The selection of the basis set is a critical aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more flexible basis sets, such as the Pople-style 6-31G(d) or 6-311++G(d,p), generally provide more accurate results. nih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially in molecules containing heteroatoms and potential for hydrogen bonding, which is characteristic of hexahydropyrimidines. nih.govresearchgate.net

Quantum chemical methods are instrumental in determining the total energies of different molecular conformations or structural isomers, allowing for the prediction of their relative stabilities. By comparing the calculated energies, researchers can identify the most thermodynamically stable form of a molecule.

For example, DFT calculations have been used to show that angular regioisomers of certain triazolopyrimidines are thermodynamically more stable than their linear counterparts. jyu.firsc.org In another study, the relative stabilities of different isomers of a thiazolopyrimidine derivative were assessed by comparing their total energies, with the results indicating that the more stable isomer possessed a smaller dipole moment. chemrevlett.com The energy difference (ΔE) between isomers provides a quantitative measure of their relative populations at equilibrium. Conformational energy analysis of hexahydropyrimidine itself has been a subject of benchmarking studies, highlighting the performance of various computational methods against high-accuracy coupled-cluster theory. nih.gov

Table 2: Calculated Relative Energies for Isomers of a Thiazolo[3,2-a]pyrimidine Derivative Data calculated at the CAM-B3LYP/6-311G(d,p) level of theory. chemrevlett.com

IsomerTotal Energy (Hartree)Relative Energy (kcal/mol)Dipole Moment (Debye)
Isomer 3 (stable) -1269.57360.003.12
Isomer 4 (less stable) -1269.56018.478.17

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the reactivity, stability, and spectroscopic properties of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. scispace.commdpi.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnumberanalytics.com

For hexahydropyrimidine derivatives, the HOMO-LUMO gap is analyzed to understand their stability and potential reactivity. researchgate.net For instance, in a study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate (ETP5C), the calculated HOMO-LUMO energy gap of 4.6255 eV suggested that the molecule is reactive. researchgate.net The distribution of these orbitals across the molecule reveals the likely sites for electron donation and acceptance. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Hexahydropyrimidine Derivative (ETP5C) Data sourced from a study using DFT/B3LYP/6-311++G(d,p). researchgate.net

ParameterValue (eV)
E(HOMO) -6.6421
E(LUMO) -2.0166
Energy Gap (ΔE) 4.6255

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's surface, typically defined by a constant electron density. uni-muenchen.de Different colors represent different values of the electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). scispace.comscispace.com Green represents areas of neutral potential.

In studies of hexahydropyrimidine systems, MEP analysis is used to identify the most reactive sites. For 2,2-di(pyridin-2-yl)hexahydropyrimidine, MEP analysis showed that the most negative potential was located around the nitrogen atoms, identifying them as the preferred sites for electrophilic attack. scispace.com The absence of strongly positive (blue) regions suggested the molecule is a good electron donor. scispace.com This information is invaluable for predicting how the molecule will interact with other reagents and biological targets.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.deuni-rostock.dewisc.edu This analysis provides quantitative insight into donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. uni-rostock.destackexchange.com The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital is calculated using second-order perturbation theory. stackexchange.comresearchgate.net

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis for a Model Hexahydropyrimidine System.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(N1)σ(C2-N3)> 5.0
n(N1)σ(C6-H)~ 2.5
n(N3)σ(C2-N1)> 5.0
n(N3)σ(C4-H)~ 2.5
σ(C-H)σ*(N-C)~ 1.0 - 2.0

Note: The values presented are illustrative and based on typical findings for N-substituted hexahydropyrimidine systems. Actual values for 1-Ethyl-hexahydro-pyrimidine require specific calculations.

Conformational Analysis and Potential Energy Surfaces (PES)

The conformational flexibility of the hexahydropyrimidine ring is a critical aspect of its chemistry. Like cyclohexane, the hexahydropyrimidine ring can adopt several conformations, with the chair form generally being the most stable. ijcce.ac.ir However, the presence of nitrogen atoms and substituents can lead to other low-energy conformers, such as twist-boat or boat forms. semanticscholar.org Computational studies on N,N'-dialkyl-hexahydropyrimidines have explored the energy barriers associated with ring inversion. rsc.org

For this compound, the primary conformational questions involve the orientation of the ethyl group (axial vs. equatorial) and the puckering of the six-membered ring. A detailed conformational analysis involves scanning the potential energy surface (PES) by systematically varying key dihedral angles. These calculations, often performed using Density Functional Theory (DFT), help to identify the global minimum energy structure and other local minima, as well as the transition states connecting them. semanticscholar.orgresearchgate.net

In related N-substituted systems, the substituent's preference for an equatorial position is a common finding, as this minimizes steric hindrance. semanticscholar.org Therefore, the most stable conformer of this compound is expected to be a chair conformation with the ethyl group in an equatorial position. The energy difference between the equatorial and axial conformers provides a quantitative measure of this preference. Theoretical studies on related substituted hexahydropyrimidines have identified the chair conformation as the favored structure. ijcce.ac.ir

Non-Linear Optical (NLO) Properties Simulation

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. mdpi.comnih.gov Organic molecules, particularly those with significant charge transfer characteristics, can exhibit large NLO responses. researchgate.net The key parameters that quantify the NLO response of a molecule are the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). grafiati.comdoi.org

Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. researchgate.netdiva-portal.org Using methods like DFT, it is possible to calculate the components of the hyperpolarizability tensor. doi.org For a molecule to have a significant NLO response, it often requires an asymmetric charge distribution, which can be induced by combining electron-donating and electron-accepting groups within a π-conjugated system. researchgate.net

Table 2: Calculated NLO Properties for a Model Pyrimidine (B1678525) Derivative.

PropertyCalculated Value
Dipole Moment (μ)0.2759 Debye
First Hyperpolarizability (β₀)6.703 x 10⁻³⁰ esu

Source: Data for a substituted pyrimidine derivative, illustrating typical computational outputs. researchgate.net

QTAIM and Hirshfeld Surface Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are computational techniques used to investigate and visualize intermolecular interactions within a crystal lattice. researchgate.netnih.govscirp.org

QTAIM analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions. nih.gov By locating bond critical points (BCPs) between atoms, one can determine whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction based on the properties of the electron density at that point. This method provides a rigorous basis for identifying and quantifying interactions like hydrogen bonds. nih.gov

Hirshfeld surface analysis provides a unique way to partition crystal space among molecules and visualize intermolecular contacts. scirp.orgrsc.org The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, a 2D "fingerprint plot" is generated. nih.gov This plot provides a quantitative summary of the different types of intermolecular contacts and their relative importance to the crystal packing. For example, sharp spikes in the fingerprint plot are characteristic of strong interactions like hydrogen bonds, while more diffuse distributions represent weaker contacts like H···H interactions. nih.govresearchgate.net

Supramolecular Interactions Modeling (Hydrogen Bonding, Pi-Stacking, Van der Waals forces)

The assembly of molecules in the solid state is governed by a variety of non-covalent supramolecular interactions. rsc.orgnih.gov These include strong interactions like hydrogen bonds, as well as weaker forces such as π-π stacking and van der Waals interactions. libretexts.orgresearchgate.netwikipedia.org

Hydrogen Bonding: In this compound, the primary hydrogen bond acceptors are the two nitrogen atoms. While there are no classic hydrogen bond donors like N-H or O-H directly on the ring (assuming no protonation), the molecule can participate in weak C-H···N hydrogen bonds with neighboring molecules. mdpi.com These interactions, though individually weak, can collectively play a significant role in stabilizing the crystal structure. nih.gov

Pi-Stacking: The hexahydropyrimidine ring is saturated and non-aromatic, so classical π-π stacking interactions are not expected to be a feature of its supramolecular assembly.

Modeling these interactions computationally helps to understand and predict the crystal structure and polymorphic behavior of the compound.

Reactivity and Reaction Chemistry of 1 Ethyl Hexahydro Pyrimidine

Electrophilic Aromatic Substitution Reactions on Substituted Analogues

The saturated nature of the 1-Ethyl-hexahydro-pyrimidine ring precludes it from undergoing electrophilic aromatic substitution (SEAr) reactions. These reactions are characteristic of aromatic systems, where a stable pi-electron system can be temporarily disrupted by an electrophile and then restored.

In contrast, the aromatic analogue, pyrimidine (B1678525), is highly resistant to electrophilic aromatic substitution. The two electronegative nitrogen atoms in the pyrimidine ring significantly deactivate it towards attack by electrophiles, a phenomenon more pronounced than in pyridine. bhu.ac.inwikipedia.org Protonation or coordination with Lewis acids under typical SEAr reaction conditions further deactivates the ring by creating a positive charge. bhu.ac.inwikipedia.org

When substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org However, such reactions generally require harsh conditions and the presence of activating substituents on the ring. Reactions like nitration, halogenation, and sulfonation have been observed primarily on substituted pyrimidines or activated systems like pyrimidones (pyrimidin-2-ones), where the activating group facilitates the electrophilic attack. bhu.ac.inwikipedia.org

Table 1: Comparison of Reactivity towards Electrophilic Substitution

Compound Ring Type Reactivity towards SEAr Preferred Position of Attack
This compound Saturated (Aliphatic) Does not undergo SEAr N/A
Pyrimidine Aromatic Very low (deactivated) C-5
Benzene Aromatic High (activated) N/A

Nucleophilic Addition and Substitution Reactions

The reactivity of this compound is prominently influenced by the nucleophilic character of its nitrogen atoms and the unique properties of its cyclic aminal structure.

Nucleophilic Character: The lone pairs of electrons on the two nitrogen atoms make the hexahydropyrimidine (B1621009) ring a potent nucleophile. Theoretical studies using Density Functional Theory (DFT) on related hexahydropyrimidine systems indicate that the N1 atom is typically more susceptible to electrophilic attack than the C2 atom, confirming its role as the primary nucleophilic center. rsc.org This nucleophilicity drives many of its reactions. For instance, hexahydropyrimidines can participate in formal (n+3) cycloaddition reactions with bicyclo[1.1.0]butanes (BCBs) activated by a Lewis acid like B(C6F5)3. The proposed mechanism involves the nucleophilic addition of the hexahydropyrimidine to the activated BCB, followed by an intramolecular cyclization. chemrxiv.org

Substitution-Type Reactions: While not undergoing classical SNAr reactions like its aromatic counterpart, the hexahydropyrimidine ring can be attacked by strong nucleophiles, often leading to ring-opening rather than simple substitution. This reactivity is characteristic of aminals. For example, unstrained hexahydropyrimidines react with Grignard reagents, a reaction that proceeds via a transient iminium ion intermediate formed by the coordination of the Lewis acidic magnesium component of the Grignard reagent. acs.org The nucleophilic alkyl or aryl group from the Grignard reagent then attacks a ring carbon, leading to the cleavage of a carbon-nitrogen bond. acs.org

In the aromatic pyrimidine series, nucleophilic substitution is a key reaction type. Leaving groups located at the electron-deficient C2, C4, and C6 positions can be readily displaced by a variety of nucleophiles. bhu.ac.inwikipedia.org

Table 2: Examples of Nucleophilic Reactions Involving Hexahydropyrimidine Scaffolds

Reaction Type Reagents/Conditions Substrate Product Type Reference
Nucleophilic Addition/Cycloaddition Bicyclo[1.1.0]butanes, B(C6F5)3 Hexahydropyrimidine Medium-bridged rings (diazabicycloalkanes) chemrxiv.org
Nucleophilic Ring-Opening Grignard Reagents (e.g., RMgBr) N-Sulfonyl-hexahydropyrimidines Secondary sulfonamides with tertiary amines acs.org

Ring-Opening and Rearrangement Reactions

The saturated ring of this compound is susceptible to cleavage under specific conditions, a reaction pathway that provides access to functionalized acyclic diamine derivatives.

Ring-Opening Reactions: A significant reaction of this class is the ring-opening of N-sulfonylated hexahydropyrimidines by organometallic reagents such as Grignard and cuprate (B13416276) reagents. acs.org Computational studies suggest that the Lewis acidic cation of the organometallic reagent coordinates to a nitrogen atom, facilitating the cleavage of a C-N bond and forming a transient iminium ion. acs.org This intermediate is then attacked by the nucleophilic part of the reagent, resulting in the opened product. This method allows for the decoration of the diamine backbone with various substituents. acs.org

Rearrangement Reactions: While major molecular rearrangements are not commonly reported for the simple this compound ring itself, the broader pyrimidine family is known to undergo such transformations. The Dimroth rearrangement is a well-known example in pyrimidine chemistry, involving the isomerization of N-substituted pyrimidines through a ring-opening and ring-closing sequence. nih.gov This process typically occurs under acidic or basic conditions and leads to the transposition of an exocyclic nitrogen atom and a ring nitrogen atom along with their substituents. nih.gov

More recently, a "deconstruction-reconstruction" strategy has been developed for the diversification of aromatic pyrimidines. nih.gov This approach involves activating the pyrimidine ring to form an N-arylpyrimidinium salt, which then undergoes nucleophilic attack and ring cleavage to yield a versatile three-carbon iminoenamine building block. nih.govresearchgate.net This intermediate can then be recyclized with different reagents to form a wide array of other heterocyclic systems, effectively serving as a powerful rearrangement and diversification tool. nih.gov

Functional Group Transformations and Derivatization Strategies

The derivatization of the this compound scaffold is a key strategy for modifying its properties and exploring its applications. These transformations can target the nitrogen atoms or the carbon backbone of the ring.

A primary method for synthesizing substituted hexahydropyrimidines, which can be adapted for derivatization, is the multicomponent Mannich reaction. tandfonline.com This one-pot reaction typically involves an active methylene (B1212753) compound (e.g., a 1,3-dicarbonyl compound), formaldehyde (B43269), and a primary amine (such as ethylamine). By varying the 1,3-dicarbonyl component, a wide range of functional groups can be introduced at the C-5 position of the hexahydropyrimidine ring. tandfonline.com

Further derivatization strategies include:

N-Substitution: The secondary amine position (N-3, if unsubstituted) and the tertiary amine (N-1) can potentially undergo further reactions, such as alkylation or acylation, depending on the existing substitution pattern and reaction conditions.

Substitution at C-2: The synthesis of 2-substituted hexahydropyrimidines has been achieved, for instance, in the preparation of potential antitumor agents where an aryl group is attached to the C-2 position. acs.org

Formation of Fused Systems: The hexahydropyrimidine ring can be used as a building block to construct more complex, fused heterocyclic systems. For example, the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with 1,3,5-triazinanes (which serve as precursors to iminium ions) yields hexahydropyrimidine-fused 1,4-naphthoquinones. d-nb.info

Table 3: Selected Derivatization Strategies for the Hexahydropyrimidine Ring

Position Reaction Type Reagents Resulting Structure Reference
C-5 Mannich Reaction 1,3-Dicarbonyl compounds, Formaldehyde, Primary Amine 5,5-Disubstituted hexahydropyrimidines tandfonline.com
C-2 Condensation Aromatic Aldehydes, 1,3-Diaminopropane 2-Aryl-substituted hexahydropyrimidines acs.org
Fused Ring Cycloaddition/Condensation Lawsone, 1,3,5-Triazinanes Hexahydropyrimidine-fused 1,4-naphthoquinones d-nb.info

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is understood by considering its relationship to the aromatic pyrimidine ring.

Reduction: The hexahydropyrimidine ring represents the fully reduced, saturated state of the pyrimidine nucleus. Therefore, it cannot be further reduced without ring cleavage. The reduction of aromatic pyrimidines, however, is a known transformation. Pyrimidine itself can be hydrogenated to tetrahydropyrimidine (B8763341). wikipedia.org The reduction of substituted pyrimidine derivatives with complex metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) often leads to dihydro- or tetrahydro- derivatives. rsc.org For example, the reduction of certain ethyl pyrimidine-5-carboxylates with LiAlH4 can preferentially reduce the aromatic ring to a 1,6-dihydropyrimidine, sometimes even before reducing the ester functional group. researchgate.netrsc.org The regioselectivity of these reductions is often dependent on the substituents present on the pyrimidine ring and the reaction conditions employed. rsc.org

Oxidation: As a saturated amine, this compound is susceptible to oxidation, although specific studies on this compound are limited. The nitrogen atoms are potential sites for oxidation. Analogous to other tertiary amines, oxidation could potentially lead to N-oxides or other oxidized products, but this reactivity is not extensively documented for this specific ring system. In the chemistry of related aromatic heterocycles like pyridine, N-oxidation is a common reaction used to modify the ring's reactivity. wikipedia.org Functional groups attached to the hexahydropyrimidine ring could also be targeted for oxidation or reduction using standard synthetic methodologies.

Coordination Chemistry and Metal Ligand Interactions of 1 Ethyl Hexahydro Pyrimidine

Design and Synthesis of 1-Ethyl-hexahydro-pyrimidine as Ligands

The design of ligands is a foundational aspect of coordination chemistry, determining the stability, structure, and reactivity of the resulting metal complexes. The this compound ligand is a derivative of the hexahydropyrimidine (B1621009) (HHP) core. The synthesis of HHP derivatives often involves multicomponent reactions, such as the Mannich-type reaction, which allows for the construction of the heterocyclic ring from simpler precursors. researchgate.net For instance, new hexahydropyrimidine derivatives have been successfully synthesized using this method. researchgate.net

The general synthetic approach to substituted hexahydropyrimidines can be adapted for this compound. This would typically involve the condensation of an ethyl-substituted amine, formaldehyde (B43269), and a suitable active methylene (B1212753) compound. The presence of the ethyl group on one of the nitrogen atoms can influence the ligand's steric and electronic properties, which in turn affects its coordination behavior with metal ions. The synthesis of various pyrimidine (B1678525) derivatives has been a subject of extensive research due to their diverse biological and pharmacological activities. orientjchem.org While specific synthetic routes for this compound as a ligand are not extensively documented, the established methods for analogous compounds provide a reliable framework for its preparation. researchgate.netnih.gov

Complexation with Transition Metals (e.g., Fe, Ni, Zn)

The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them excellent donor sites for coordination with transition metal ions such as iron (Fe), nickel (Ni), and zinc (Zn). The formation of these complexes is a result of Lewis acid-base interactions, where the metal ion acts as the Lewis acid and the ligand as the Lewis base.

The coordination of pyrimidine-based ligands with various transition metals has been widely studied. For example, the complexation of pyrimidine Schiff base derivatives with Co(II), Ni(II), Cu(II), and Pd(II) has been reported. semanticscholar.org Similarly, transition metal complexes of other nitrogen-containing heterocycles like 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with Ni(II), Cu(II), and Zn(II) have been successfully prepared and characterized. nih.gov These studies indicate that the nitrogen atoms of the heterocyclic ring are the primary coordination sites.

For this compound, it is anticipated that the two nitrogen atoms of the hexahydropyrimidine ring would act as a bidentate ligand, chelating to the metal center to form a stable ring structure. The ethyl substituent may introduce steric hindrance that could influence the geometry of the resulting complex. The coordination number and geometry of the final complex will also depend on the nature of the metal ion and the presence of other coordinating species like co-ligands or solvent molecules.

Metal IonPotential Coordination GeometryCoordination Mode of Ligand
Fe(II/III)Octahedral, TetrahedralBidentate (N,N')
Ni(II)Square Planar, OctahedralBidentate (N,N')
Zn(II)Tetrahedral, OctahedralBidentate (N,N')

Characterization of Metal Complexes (Structural, Spectroscopic)

The characterization of metal complexes is crucial for understanding their structure, bonding, and properties. A combination of structural and spectroscopic techniques is typically employed for this purpose.

Spectroscopic Characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the C-N bonds within the pyrimidine ring upon complexation indicates the involvement of the nitrogen atoms in coordination to the metal ion. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in determining the coordination geometry. For example, the d-d electronic transitions observed for Ni(II) and Cu(II) complexes are characteristic of their specific geometries. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm the binding to the metal center. nih.gov

TechniqueInformation Obtained
X-ray DiffractionPrecise 3D structure, bond lengths, bond angles, coordination geometry
FTIR SpectroscopyIdentification of ligand coordination sites (e.g., N-metal bonds)
UV-Visible SpectroscopyElectronic transitions, coordination geometry
NMR SpectroscopyStructure of diamagnetic complexes in solution

Supramolecular Architectures via Coordination Bonds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Coordination bonds are a powerful tool for the construction of well-defined supramolecular architectures. The ability of ligands like this compound to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional coordination polymers.

Catalytic Applications of Metal-1-Ethyl-hexahydro-pyrimidine Complexes

Transition metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to exist in multiple oxidation states and coordinate to organic substrates. Pyrimidine-containing ligands have been incorporated into catalytic systems for reactions such as dehydrogenative coupling. acs.org

Metal complexes of pyrimidine derivatives have shown promise in catalysis. For example, ruthenium complexes with bidentate P^N ligands have been used to catalyze the synthesis of pyridines, quinolines, and pyrimidines. acs.org While the catalytic activity of this compound complexes has not been specifically reported, it is plausible that they could exhibit catalytic properties in reactions such as oxidation, reduction, and C-C bond formation. The electronic and steric environment around the metal center, which is influenced by the this compound ligand, would play a crucial role in determining the catalytic efficiency and selectivity of the complex. Further research is needed to explore the potential of these complexes in catalysis.

Applications and Advanced Materials Research Involving 1 Ethyl Hexahydro Pyrimidine Scaffolds

Supramolecular Chemistry: Host-Guest Systems and Molecular Recognition

The field of supramolecular chemistry, which focuses on non-covalent interactions, has found a useful building block in the hexahydropyrimidine (B1621009) motif. While specific studies on 1-Ethyl-hexahydro-pyrimidine are not extensively documented, the general principles of host-guest chemistry and molecular recognition can be applied to understand its potential. Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by forces other than covalent bonds. wikipedia.org

The nitrogen atoms within the hexahydropyrimidine ring can act as hydrogen bond acceptors, while the N-H protons can serve as hydrogen bond donors. This dual functionality allows the scaffold to participate in intricate hydrogen-bonding networks, which are fundamental to molecular recognition. nih.gov The ethyl group at the N1 position can influence the solubility and steric hindrance of the molecule, thereby modulating its interaction with potential guest molecules.

The design of synthetic receptors for biologically important molecules often utilizes amide N-H groups for coordination. nih.gov The hexahydropyrimidine structure, being a cyclic diamine derivative, can be conceptually linked to these systems. The preorganization of the host molecule is a key principle in achieving high binding affinity, and the relatively rigid cyclic structure of hexahydropyrimidine can contribute to this. libretexts.org

Table 1: Potential Host-Guest Interactions with this compound Scaffolds

Potential Guest Molecules Primary Driving Force for Interaction Potential Application
Carboxylic AcidsHydrogen BondingSensing, Separation
Metal IonsCoordinationCatalysis, Imaging
Small Organic MoleculesVan der Waals Forces, Hydrophobic InteractionsDrug Delivery, Encapsulation

It is important to note that the specific binding affinities and selectivities would need to be experimentally determined for this compound.

Polymer Chemistry: Incorporation into Polymer Backbones

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy to impart specific functionalities and properties to the resulting materials. Pyrimidine (B1678525) derivatives have been utilized in the synthesis of various polymers. nih.govnih.gov While direct polymerization of this compound itself might be challenging, its derivatives with appropriate functional groups can be used as monomers.

For instance, the synthesis of polynucleotide analogues has been achieved through the cyclopolymerization of diallylamine (B93489) derivatives of pyrimidines. nih.govnih.gov This suggests that a similarly functionalized this compound could potentially be incorporated into polymer chains. The presence of the hexahydropyrimidine unit within a polymer backbone could influence its thermal stability, solubility, and its ability to coordinate with other molecules or ions.

The development of uniform polymers, characterized by a narrow molecular weight distribution and defined chemical structure, is crucial for many advanced applications in medicine and materials science. nih.gov The precise control over monomer structure, such as the use of a specific derivative like this compound, is a key aspect of achieving such uniformity.

Materials Science: Applications in Molecular Wires and Light-Emitting Devices

In the realm of materials science, pyrimidine derivatives have shown promise in the development of organic electronic devices, particularly organic light-emitting diodes (OLEDs). nih.govmdpi.comresearchgate.net The electron-deficient nature of the pyrimidine ring makes it a suitable component for electron-transporting materials or as part of the emissive layer in OLEDs. researchgate.netnbinno.com

Researchers have designed and synthesized various pyrimidine-based emitters for OLEDs, aiming to utilize triplet excitons in electroluminescence. mdpi.com These materials often feature a donor-acceptor architecture to tune their optoelectronic properties. nih.gov Although the saturated hexahydropyrimidine ring in this compound lacks the extended π-conjugation typically required for such applications, it could be chemically modified to introduce aromaticity or be part of a larger conjugated system.

The concept of molecular wires, which are molecular chains that conduct electricity, is another area where pyrimidine-related structures could play a role. The construction of these wires often involves linking aromatic rings. mdpi.com While not directly applicable in its saturated form, derivatives of this compound could be envisioned as building blocks for more complex, conductive molecular architectures.

Table 2: Potential Roles of Modified this compound Scaffolds in Materials Science

Application Area Required Modification Potential Function
Organic Light-Emitting Diodes (OLEDs)Introduction of aromaticity and conjugationElectron-transporting material, Emitter
Molecular WiresIncorporation into a conjugated polymer chainComponent of the conductive backbone
SensorsFunctionalization with chromophores or fluorophoresSignal transduction upon guest binding

Catalysis in Organic Synthesis (e.g., Organocatalysis, Biocatalysis using derivatives)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthetic chemistry. wikipedia.org Nitrogen-containing heterocyclic compounds, particularly those with secondary amine functionalities, are prominent motifs in organocatalyst design. wikipedia.orgnih.gov The hexahydropyrimidine scaffold, containing two secondary amines, presents an interesting structural basis for the development of new catalysts.

While specific catalytic applications of this compound have not been widely reported, its structural similarity to other cyclic amine catalysts suggests potential utility. For example, pyrrolidine-based organocatalysts are highly effective in a variety of asymmetric transformations. nih.gov The stereoelectronic properties of the hexahydropyrimidine ring, influenced by the ethyl substituent, could be harnessed for stereoselective catalysis.

Furthermore, pyrimidine derivatives have been investigated for their role in biocatalysis and their interaction with biological systems. growingscience.comgsconlinepress.com The development of new catalysts, including nano-catalysts, for the synthesis of pyrimidine derivatives highlights the ongoing interest in this class of compounds for various catalytic applications. nih.govnih.gov The synthesis of hexahydropyridopyrimidines, for instance, has been explored using nanocatalysts, underscoring the potential for developing catalytic routes involving related structures. researchgate.net

Environmental Chemistry: Degradation and Transformation Studies of Hexahydropyrimidines

The environmental fate of organic compounds is a critical area of study to assess their potential impact on ecosystems. nih.gov The degradation of aromatic compounds by microorganisms has been extensively studied, with various metabolic pathways identified. nih.govresearchgate.net While hexahydropyrimidines are not aromatic, their degradation would likely proceed through pathways common for cyclic aliphatic amines and ureas.

Studies on the biodegradation of related cyclic compounds, such as 1,4-dioxane, have identified specific bacterial strains capable of utilizing them as a carbon and energy source. nih.gov The degradation of hexahydropyrimidines could be initiated by enzymatic oxidation, followed by ring cleavage. The ethyl group in this compound would also be subject to metabolic transformation.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The efficient synthesis of N-substituted saturated heterocycles is a critical area of organic chemistry. researchgate.net For 1-Ethyl-hexahydro-pyrimidine, future research will likely focus on the development of novel, efficient, and sustainable synthetic routes. Traditional methods for synthesizing hexahydropyrimidines often involve the condensation of a 1,3-diamine with an aldehyde or ketone. pleiades.online However, emerging methodologies such as one-pot and multicomponent reactions (MCRs) are poised to revolutionize the synthesis of such compounds. researchgate.netresearchgate.net

Future research may also explore catalyst-driven methods to improve the efficiency and selectivity of these syntheses. The use of lanthanum triflate as a catalyst has been shown to be effective in the one-pot, three-component synthesis of bioactive tetrahydropyrimidinecarboxamide derivatives, a strategy that could be adapted for this compound. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Multicomponent Reactions (MCRs) High atom economy, reduced reaction steps, increased molecular diversity. researchgate.netwindows.net Design of novel MCRs specifically targeting N-ethyl substitution.
One-Pot Synthesis Improved operational efficiency, reduced waste and purification steps. nih.gov Optimization of reaction conditions for high-yield synthesis.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, and greener reaction profiles. nih.gov Development of solvent-free or green solvent-based microwave protocols.
Catalyst-Driven Methods Enhanced reaction rates and selectivity. nih.gov Identification of novel and reusable catalysts for the synthesis.

Advanced Computational Studies for Property Prediction

Computational chemistry offers powerful tools for predicting the physicochemical properties and reactivity of molecules, thereby accelerating the discovery and development of new materials and drugs. nih.gov For this compound, advanced computational studies, particularly those employing Density Functional Theory (DFT), can provide valuable insights into its structure-property relationships. scispace.com

DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. scispace.com By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the chemical reactivity and kinetic stability of this compound. scispace.com The energy gap between HOMO and LUMO, for instance, can indicate the ease of electron excitation and provide clues about the molecule's potential applications in optoelectronics. scispace.com

Furthermore, quantum chemical calculations can be employed to predict key physicochemical properties relevant to various applications. These properties include solubility, lipophilicity, and dipole moment, which are crucial for applications in drug discovery and materials science. escholarship.orgnih.gov Molecular electrostatic potential (MEP) studies can also be conducted to identify the electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions. researchgate.net

Table 2: Predicted Physicochemical Properties of Substituted Pyrimidine (B1678525) Derivatives Using Computational Methods

Property Computational Method Significance
Molecular Geometry DFT (e.g., B3LYP/6-31G*) Understanding the three-dimensional structure and conformational preferences.
HOMO-LUMO Energy Gap DFT Predicting chemical reactivity and electronic properties. scispace.com
Dipole Moment Quantum Chemical Calculations Assessing polarity and intermolecular interactions.
Solubility In silico ADMET prediction Estimating solubility in various solvents, crucial for formulation and application. nih.gov
Lipophilicity (logP) In silico ADMET prediction Predicting partitioning behavior between aqueous and lipid phases. nih.gov

Exploration of New Material Science Applications

The versatile chemical nature of pyrimidine derivatives makes them attractive building blocks for the development of novel functional materials. nbinno.comnbinno.com While the material science applications of this compound itself have yet to be explored, the broader class of pyrimidine-containing compounds has shown promise in various areas, suggesting potential avenues for future research.

One promising area is the incorporation of this compound into polymer backbones to create functional polymers with tailored properties. Pyrimidine derivatives have been investigated for their potential in creating materials with interesting electronic and optical properties. mdpi.com The nitrogen atoms in the hexahydropyrimidine (B1621009) ring can act as coordination sites for metal ions, opening up possibilities for the development of novel coordination polymers and metal-organic frameworks (MOFs) with applications in catalysis, gas storage, and sensing.

Furthermore, the ability to functionalize the pyrimidine ring allows for the tuning of the material's properties. For example, the introduction of specific functional groups could enhance the thermal stability, conductivity, or photophysical properties of the resulting materials. The growing demand for advanced materials in fields such as electronics, energy, and healthcare provides a strong impetus for exploring the potential of this compound in this context. nbinno.com Research into pyrimidine derivatives for applications in the adsorption of heavy metals also points to potential environmental applications. novapublishers.com

Integration with Machine Learning and AI in Chemical Research

Furthermore, ML models can be developed to predict the physicochemical and biological properties of this compound derivatives. mit.edunih.gov By training on datasets of known compounds and their properties, these models can predict outcomes such as reaction yields, selectivity, and even potential biological activities. nih.govacs.org This predictive capability allows for the rapid screening of virtual libraries of compounds, enabling researchers to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net The application of ML to predict the properties of nitrogen-containing heterocycles has already shown significant promise. nih.gov

Table 3: Potential Applications of AI and Machine Learning in this compound Research

Application Area AI/ML Technique Potential Impact
Retrosynthesis Planning Transformer-based models, Graph Neural Networks (GNNs) Automated and optimized prediction of synthetic routes. chemcopilot.com
Reaction Outcome Prediction Neural Networks, Random Forest Accurate prediction of major products and reaction yields. mit.edunih.gov
Property Prediction Quantitative Structure-Activity Relationship (QSAR), Deep Learning Rapid screening of virtual libraries for desired physicochemical and biological properties.
De Novo Molecular Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Design of novel this compound derivatives with optimized properties.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-hexahydropyrimidine, and how can reaction conditions be optimized for yield?

The classic synthesis involves condensation of substituted propane-1,3-diamines with aldehydes or ketones under controlled pH and temperature. For example, cyclization with ethyl-substituted carbonyl compounds in acidic or basic media can yield the hexahydropyrimidine scaffold . Optimization may include solvent selection (e.g., ethanol vs. DMF), catalyst use (e.g., Lewis acids), and reaction time adjustments. Kinetic studies via HPLC or GC-MS can track intermediate formation to refine protocols .

Q. Which spectroscopic techniques are most effective for characterizing 1-ethyl-hexahydropyrimidine?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming ring saturation and ethyl substitution patterns. Infrared (IR) spectroscopy identifies N-H and C-N stretching vibrations (~3300 cm⁻¹ and ~1600 cm⁻¹, respectively). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate purity. Cross-referencing with computational simulations (e.g., DFT calculations) enhances structural assignments .

Q. How does the hexahydropyrimidine core influence the compound’s stability under varying pH conditions?

The saturated ring system exhibits increased stability in neutral to mildly acidic conditions compared to aromatic pyrimidines. Protonation at nitrogen atoms in strongly acidic media can lead to ring-opening, while alkaline conditions may induce hydrolysis of substituents. Stability assays (e.g., accelerated degradation studies via HPLC) under controlled pH buffers are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 1-ethyl-hexahydropyrimidine derivatives?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Validate findings by:

  • Replicating experiments with rigorously purified compounds (e.g., column chromatography).
  • Conducting dose-response curves to assess potency thresholds.
  • Comparing results across multiple models (e.g., in vitro vs. ex vivo). Meta-analyses of literature data and statistical tools (e.g., ANOVA) can identify confounding variables .

Q. How can computational modeling predict the reactivity of 1-ethyl-hexahydropyrimidine in novel catalytic systems?

Density Functional Theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with enzymes or metal catalysts. For example, simulating transition states in ring-opening reactions informs catalyst selection (e.g., Pd vs. Ru complexes). Validate models with experimental kinetic data .

Q. What experimental designs mitigate bias in structure-activity relationship (SAR) studies of hexahydropyrimidine analogs?

Implement blinded screening protocols and randomized compound libraries. Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity. Control for solvent effects and counterion interference by testing derivatives with identical salt forms. Multivariate analysis (e.g., PCA) identifies dominant structural contributors to activity .

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate the metabolic pathways of 1-ethyl-hexahydropyrimidine in vivo?

Synthesize isotopically labeled analogs via H₂¹⁵O or deuterated ethyl precursors. Track metabolites using LC-MS/MS with selected reaction monitoring (SRM). Comparative studies in hepatocyte models and whole-animal systems (e.g., rodents) reveal species-specific metabolism. Data should be analyzed with pharmacokinetic software (e.g., Phoenix WinNonlin) .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data?

Nonlinear regression models (e.g., log-logistic curves) calculate EC₅₀/LC₅₀ values. Use Kaplan-Meier survival analysis for longitudinal toxicity studies. Report confidence intervals and apply correction methods (e.g., Bonferroni) for multiple comparisons .

Q. How to validate the purity of 1-ethyl-hexahydropyrimidine batches for pharmacological assays?

Combine chromatographic (HPLC ≥95% purity), spectroscopic (NMR integration), and elemental analysis. Quantify residual solvents via GC-MS and confirm absence of genotoxic impurities (e.g., Ames test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.